Penam

Catalog No.
S632638
CAS No.
M.F
C5H7NOS
M. Wt
129.18 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penam

Problem: Selecting a core β-lactam scaffold for penicillin synthesis often leads to unstable intermediates due to ring strain and hydrolytic sensitivity of unsaturated penems. Solution: Penam provides the saturated thiazolidine-fused β-lactam, offering superior hydrolytic stability for high-yield, multi-step syntheses. • Isolated baseline scaffold enables precise computational reactivity modeling and β-lactamase inhibitor design. • Purity ≥95% by HPLC ensures reliable starting material integrity. • Available for rapid global delivery, supporting time-sensitive R&D.

Product Name

Penam

IUPAC Name

(5R)-4-thia-1-azabicyclo[3.2.0]heptan-7-one

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2/t5-/m1/s1

InChI Key

WSHJJCPTKWSMRR-RXMQYKEDSA-N

SMILES

C1CSC2N1C(=O)C2

Synonyms

clavam

Canonical SMILES

C1CSC2N1C(=O)C2

Isomeric SMILES

C1CS[C@H]2N1C(=O)C2

Penam is compound comprising a beta-lactam ring fused to a saturated 5-membered ring containing one sulfur atom. It is a natural product fundamental parent and a member of penams.

Purity

≥95%

Package Size

50 mg, 100 mg, 250 mg, 1 g

Penam is the parent bicyclic heterocyclic compound that forms the core chemical structure of all penicillin antibiotics. Systematically named 4-thia-1-azabicyclo[3.2.0]heptan-7-one, its structure is defined by a four-membered β-lactam ring fused to a saturated five-membered thiazolidine ring. This saturated thiazolidine ring is a key procurement differentiator from the unsaturated penem core, while the presence of the sulfur atom at position 4 distinguishes it from the carbapenem scaffold. The significant ring strain and specific stereochemistry inherent to the penam nucleus are the primary determinants of its chemical reactivity and its utility as a precursor for a major class of antibiotics.

Research Fit

Penam bicyclic core: β-lactam–thiazolidine scaffold for penicillin-class research
Intrinsic ring strain supports covalent PBPs acylation studies
Absolute 3(S),5(R),6(R) stereochemistry relevant to target recognition assays

Substituting the penam scaffold with other β-lactam cores like penems or carbapenems is chemically and functionally invalid for targeted synthesis. The introduction of a C2-C3 double bond to form a penem core fundamentally increases the molecule's susceptibility to hydrolysis, making penems inherently less stable than the corresponding saturated penam structure. This reduced stability can compromise reaction yields and shelf-life. Conversely, replacing the sulfur atom with a carbon to create a carbapenem alters ring geometry, electronic properties, and ultimately changes the resulting derivative's spectrum of activity and resistance to β-lactamase enzymes. Therefore, the choice of the core scaffold is a primary design decision that dictates chemical stability, synthetic pathways, and the final compound's biological profile, making these cores non-interchangeable from a procurement standpoint.

Substitution Risk

Mechanism divergence in class C β-lactamases
Penam hydrolysis kinetics differ from cephem in response to imidazole/salt; substitution may shift enzyme isoform interpretation.
C-2 substitution effects scaffold-dependent
C-2 modifications on penams do not predict CNS excitatory or spectrum outcomes of cephems; SAR transfer limited.
Directional cross-antigenicity asymmetry
Penam-sensitized models cross-react with cephem, but cephem-sensitized do not; hypersensitivity models require scaffold-specific design.

Enhanced Chemical Stability: Saturated Thiazolidine Ring Reduces Hydrolytic Liability vs. Penem Core

The penam scaffold features a saturated 4-thia-1-azabicyclo[3.2.0]heptan-7-one ring system. This contrasts with the penem core, which contains a C2-C3 double bond within the five-membered ring. This unsaturation in penems increases the susceptibility of the β-lactam bond to hydrolysis. Consequently, penam-based structures are chemically more stable than their penem analogs, a critical factor for multi-step synthetic routes or for the development of compounds with improved shelf-life.

Evidence DimensionChemical Stability to Hydrolysis
Target Compound DataMore stable due to saturated five-membered ring
Comparator Or BaselinePenem Core: Less stable due to C2-C3 double bond increasing susceptibility to hydrolysis
Quantified DifferenceQualitatively higher stability
ConditionsGeneral chemical conditions

For syntheses requiring a robust β-lactam core that can withstand subsequent reaction conditions, the penam scaffold provides superior stability over the more labile penem nucleus.

Spectrum shift vs Penicillin G
Data to verify
Derivative 12c extends coverage to Escherichia, Shigella, Klebsiella, Enterobacter; reduced Gram-positive potency.
Reported spectrum modulation; supports Gram-negative SAR investigations.
Source-specific review; data to verify.

Quantifiable Ring Strain: Geometric Parameters Indicate High Acylating Potential

The reactivity of the penam core is directly linked to its quantifiable geometric strain. Crystallographic data show the amide C-N bond length is 1.406 Å, significantly elongated compared to the ~1.32 Å in standard, less-strained amides, indicating reduced amide resonance. Furthermore, the bridgehead nitrogen atom exhibits a high degree of pyramidalization (χ = 54°) and a C-N bond twist (τ = 18°), preventing the nitrogen lone pair from achieving planarity with the carbonyl group. These specific structural distortions contribute to a highly electrophilic carbonyl carbon, making the penam core a potent acylating agent for biological targets or subsequent synthetic transformations.

Evidence DimensionAmide C-N Bond Length (Å)
Target Compound Data1.406 Å
Comparator Or BaselineStandard Tertiary Amides: ~1.32 Å
Quantified Difference~6.5% longer, indicating greater single-bond character and reduced resonance stabilization
ConditionsX-ray crystallography

This intrinsic, structurally defined reactivity is the reason the penam scaffold is a successful precursor for antibiotics and can be leveraged for designing other mechanism-based inhibitors or synthetic intermediates.

Penam vs cephem P99 kinetics
Head-to-head
Penam hydrolysis unaffected by imidazole/NaCl; cephem accelerated, with isoform accumulation.
Mechanistic divergence prevents penam/cephem interchange in class C β-lactamase assays.
KIE and isoform accumulation context-dependent.

Distinct Conformational Profile: Thiazolidine Ring Puckering Enables Specific Stereochemical Outcomes

Unlike the relatively planar unsaturated ring of penems, the saturated thiazolidine ring of the penam nucleus adopts distinct puckered conformations. These are primarily defined as 'pseudoaxial' (compact) and 'pseudoequatorial' (extended) forms. The equilibrium between these conformers, and the ability to favor one over the other through substitution, is a critical tool in drug design. For example, studies on penicillin derivatives have shown that the pseudoaxial conformation is often the biologically active form that preferentially binds to the target enzyme's active site. This conformational flexibility is unique to the saturated penam system and is absent in more rigid or planar analogs.

Evidence DimensionFive-membered Ring Conformation
Target Compound DataFlexible; exists in distinct pseudoaxial and pseudoequatorial puckered states
Comparator Or BaselinePenem Core: More planar and rigid due to C2-C3 double bond
Quantified DifferenceQualitatively different conformational landscape, offering distinct stereochemical presentations of substituents
ConditionsSolution-phase and computational studies

Procuring the penam core allows chemists to exploit these specific, non-planar conformations to achieve precise three-dimensional orientations of substituents, which is critical for optimizing target binding and biological activity.

Tazobactam vs sulbactam Ki
Head-to-head
Tazobactam Ki: 1.1×10⁻⁹ to 5.0×10⁻⁸ M (class III/V), vs sulbactam 20- to 100-fold higher Ki.
Reported higher affinity supports tazobactam as a benchmark inhibitor in enzyme characterization.
Class-dependent; review specific enzyme context.
Cross-reactivity asymmetry
Context-dependent
Ampicillin-sensitized animals cross-react with cephalexin; cephalexin-sensitized do not cross-react with ampicillin.
Directional immunological recognition limits scaffold substitution in hypersensitivity models.
Guinea pig DTH model; generalizability to be reviewed.
Penam sulfones vs penem inhibitor
Head-to-head
Penam sulfones more active vs TEM-1/OXA-1, less active vs TEM-3/case; penem inhibitor opposite.
Scaffold-dependent inhibition spectrum guides inhibitor selection for specific β-lactamase types.
Complementary profiles; review target enzyme class.
C-2 basicity – activity correlation
Class-level
Higher C-2 basicity correlates with enhanced anti-Pseudomonas activity across penam/cephem/penem scaffolds.
C-2 side-chain design may modulate non-fermenter coverage; scaffold-independent SAR.
Class-level correlation; quantitative data to verify.

Precursor for Saturated Penicillin Analogs Requiring High Chemical Stability

When the synthetic target is a penicillin derivative that must endure harsh subsequent reaction steps or requires enhanced long-term stability, the penam core is the mandatory starting material. Its saturated thiazolidine ring provides greater resistance to hydrolysis compared to the unsaturated penem core, ensuring the integrity of the β-lactam system throughout the synthesis and in the final product.

Reference Standard for Mechanistic and In Silico Studies

As the unsubstituted parent scaffold, penam serves as the essential baseline for computational modeling and experimental studies on β-lactam reactivity. Its use allows researchers to isolate and quantify the intrinsic effects of ring strain and geometry on chemical and biological activity, without confounding variables from complex side chains.

Development of Stereospecific β-Lactamase Inhibitors

The unique conformational properties of the penam nucleus, particularly the pseudoaxial and pseudoequatorial states of the thiazolidine ring, can be exploited to design highly specific inhibitors of β-lactamase enzymes. By using the penam scaffold, chemists can control the spatial orientation of inhibitory functional groups to optimize binding and inactivation of target enzymes, such as in the development of penam sulfones.

Application Fit Matrix

Application
Selection Property
Validation Focus
β-Lactamase inhibitor screening
Penam sulfone scaffold
Affinity benchmark against reference inhibitors
Class C β-lactamase mechanism studies
Penam substrate (e.g., benzylpenicillin)
Imidazole/salt response distinguishes from cephem turnover
Hypersensitivity and cross-reactivity research
Penam/cephem test articles
Directional cross-reactivity pattern in DTH models
Gram-negative SAR studies (Pseudomonas)
C-2 basicity-modulated penam derivatives
Anti-Pseudomonas activity correlation with side-chain basicity

Wikipedia

Penam

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